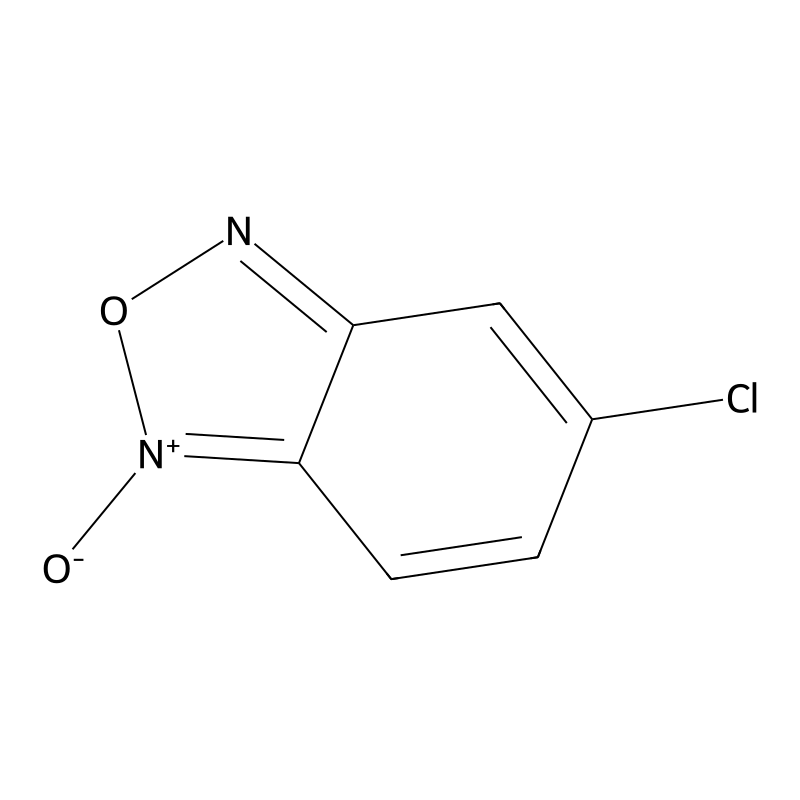5-Chlorobenzofuroxan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 5-Chlorobenzofuroxan
Application in the Synthesis of 3-Methyl-2-Phenylthioquinoxaline 1,4-Dioxide Derivative
Use in Early Discovery Research
Mass Spectrum Analysis
The U.S. Secretary of Commerce on behalf of the U.S.A. has compiled data for the mass spectrum analysis of 5-Chlorobenzofuroxan . This data can be used for various scientific research applications, including the study of the compound’s properties and behavior under different conditions .
5-Chlorobenzofuroxan is a chemical compound with the molecular formula C₆H₃ClN₂O₂ and a CAS number of 17348-69-5. It belongs to the class of benzofuroxans, which are characterized by a fused benzene and furoxan ring structure. This compound features a chlorine atom at the fifth position of the benzene ring, contributing to its unique chemical properties. The structure of 5-chlorobenzofuroxan can be represented as follows:
textO / \ N -C C | | C C - Cl \ / N - O
This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.
- Oxidative Cyclization: This reaction involves the conversion of 5-chloro-2-nitroaniline to 5-chlorobenzofuroxan using sodium hypochlorite as an oxidizing agent. This process exemplifies a common synthetic route for producing benzofuroxans .
- Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives .
- Condensation Reactions: 5-Chlorobenzofuroxan can react with α-carbonyl compounds to form quinoxaline derivatives, demonstrating its utility in forming complex organic structures .
Research indicates that 5-chlorobenzofuroxan exhibits notable biological activity. It has been studied for its potential fungicidal properties and its ability to form quinoxalines-di-N-oxide, which are compounds of interest in pharmaceutical applications . Additionally, studies have shown that it may have effects on various biological systems, although further research is required to fully elucidate its mechanisms of action.
Several methods exist for synthesizing 5-chlorobenzofuroxan:
- Oxidative Cyclization: As mentioned earlier, this method involves the oxidation of 5-chloro-2-nitroaniline using sodium hypochlorite, which facilitates the formation of the benzofuroxan structure .
- Substituent Effects on Reaction Rates: The synthesis can also be influenced by substituents on the benzene ring, which affect reactivity and product formation rates .
- Tautomerism Studies: Investigations into tautomerism have provided insights into the stability and reactivity of 5-chlorobenzofuroxan compared to its halogenated analogs .
5-Chlorobenzofuroxan has several applications:
- Medicinal Chemistry: Due to its biological activity, it is explored as a potential antifungal agent and in other therapeutic contexts.
- Material Science: Its unique chemical structure allows it to be used in synthesizing advanced materials with specific properties.
- Chemical Research: It serves as a useful intermediate in organic synthesis, particularly in the development of more complex molecular architectures.
Interaction studies involving 5-chlorobenzofuroxan focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorine substituent plays a crucial role in these interactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives with potential biological activities.
- Kinetic Studies: Research employing the Hammett equation has been conducted to understand how substituents affect reaction rates involving 5-chlorobenzofuroxan and other compounds like 2-acetylthiophene .
Several compounds share structural similarities with 5-chlorobenzofuroxan. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Bromobenzofuroxan | Similar furoxan ring structure | Bromine substituent |
| 5-Iodobenzofuroxan | Similar furoxan ring structure | Iodine substituent |
| Benzofuroxan | Core furoxan structure without chlorine | Lacks halogen substituents |
Uniqueness of 5-Chlorobenzofuroxan:
The presence of chlorine at the fifth position significantly alters its reactivity compared to its bromine and iodine counterparts, making it a distinct candidate for specific








